2-Amino-5,5-dimethylhexan-1-ol hydrochloride

Catalog No.
S991094
CAS No.
1314930-59-0
M.F
C8H20ClNO
M. Wt
181.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5,5-dimethylhexan-1-ol hydrochloride

CAS Number

1314930-59-0

Product Name

2-Amino-5,5-dimethylhexan-1-ol hydrochloride

IUPAC Name

2-amino-5,5-dimethylhexan-1-ol;hydrochloride

Molecular Formula

C8H20ClNO

Molecular Weight

181.7 g/mol

InChI

InChI=1S/C8H19NO.ClH/c1-8(2,3)5-4-7(9)6-10;/h7,10H,4-6,9H2,1-3H3;1H

InChI Key

PAUCETGCADVWRK-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC(CO)N.Cl

Canonical SMILES

CC(C)(C)CCC(CO)N.Cl

2-Amino-5,5-dimethylhexan-1-ol hydrochloride is a chemical compound with the molecular formula C₈H₁₉ClN₁O. It is a white crystalline solid that is soluble in water and exhibits basic properties due to the presence of an amino group. This compound is notable for its unique structure, which includes a branched alkyl chain and an amino alcohol functional group, making it an interesting subject for various chemical and biological studies .

The chemical reactivity of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amino group can act as a base, allowing it to interact with acids to form salts.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of activated alkyl halides.
  • Dehydration Reactions: Under certain conditions, this compound can undergo dehydration to form alkenes or ethers .

The synthesis of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with 2-amino-5,5-dimethylhexan-1-one.
  • Reduction: The ketone is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Formation of Hydrochloride Salt: The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

2-Amino-5,5-dimethylhexan-1-ol hydrochloride has a range of potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting neurological conditions.
  • Chemical Research: It serves as a building block in organic synthesis and can be used to study reaction mechanisms involving amino alcohols.
  • Industrial Uses: The compound may find applications in the production of specialty chemicals or as an additive in formulations .

Interaction studies involving 2-Amino-5,5-dimethylhexan-1-ol hydrochloride have primarily focused on its potential biological effects. Initial research suggests that it may interact with various receptors in the central nervous system. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics fully.

Several compounds share structural similarities with 2-Amino-5,5-dimethylhexan-1-ol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-methylbutan-1-olShorter carbon chain; branchedMore common in metabolic pathways
2-Amino-4-methylpentan-1-olSimilar branched structure; slightly different position of amino groupPotentially different biological activity
3-Amino-4-methylpentan-1-olSimilar functional groups; different carbon backboneMay exhibit different solubility properties

Uniqueness of 2-Amino-5,5-dimethylhexan-1-ol Hydrochloride: This compound's unique branched structure and specific functional groups differentiate it from similar compounds. Its potential biological activities and applications in pharmaceuticals make it particularly noteworthy among amino alcohols .

Laboratory-scale synthesis of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride employs several distinct synthetic pathways, each offering unique advantages in terms of selectivity, yield, and operational simplicity. The compound's molecular formula C₈H₁₉NO with a molecular weight of 145.24 grams per mole presents specific synthetic challenges due to the presence of both primary alcohol and primary amine functionalities on a branched alkyl chain [1] [2].

Amination of 5,5-Dimethylhexan-1-ol Derivatives

The direct amination of 5,5-dimethylhexan-1-ol represents the most straightforward synthetic approach, utilizing the readily available alcohol precursor as the starting material. This methodology involves the catalytic conversion of the primary alcohol functionality through selective nitrogen insertion while preserving the hydroxyl group [3] .

Gabriel Synthesis Pathway

The Gabriel synthesis emerges as a highly effective laboratory-scale method for preparing 2-amino-5,5-dimethylhexan-1-ol through the intermediate formation of 6-bromo-5,5-dimethylhexan-1-ol. This approach begins with the bromination of the corresponding alcohol at the 2-position, followed by nucleophilic substitution with potassium phthalimide [5] [6]. The reaction proceeds through an SN2 mechanism, ensuring retention of stereochemical integrity at the reaction center.

The phthalimide protection strategy prevents over-alkylation commonly observed in direct amination reactions. Following alkylation, the protected amine undergoes hydrazinolysis using NH₂NH₂ to liberate the primary amine functionality [7]. This methodology typically achieves yields of 70-85% with excellent selectivity, operating under mild conditions (80-120°C, atmospheric pressure).

Reductive Amination Approach

Reductive amination of 5,5-dimethyl-1-oxohexanol provides an alternative synthetic route with high efficiency and selectivity. This method employs ammonia as the nitrogen source in combination with reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon [8]. The reaction proceeds through imine intermediate formation followed by stereoselective reduction, typically achieving yields of 75-90% under controlled conditions (50-80°C, 1-5 bar pressure) [9].

The process benefits from the use of water-tolerant catalysts, particularly B(C₆F₅)₃, which enables reductive amination in the presence of stoichiometric amounts of water without compromising catalytic efficiency [8]. This methodology proves particularly valuable for laboratory-scale synthesis due to its operational simplicity and high functional group tolerance.

Catalytic Hydroamination Approaches

Catalytic hydroamination represents a sophisticated synthetic methodology that directly introduces the amino functionality across carbon-carbon multiple bonds present in appropriate alkene precursors. This atom-economical approach eliminates the need for protection-deprotection sequences while providing excellent control over stereochemical outcomes [10] [11].

Lanthanide-Catalyzed Systems

Organolanthanide complexes demonstrate exceptional catalytic activity for the hydroamination of 5,5-dimethylhex-1-ene derivatives. These catalysts operate through a well-established mechanism involving turnover-limiting carbon-carbon multiple bond insertion into the lanthanide-nitrogen bond, followed by rapid protonolysis by additional amine substrates [11] [12].

Lanthanide catalysts based on lanthanum, cerium, and neodymium complexes exhibit turnover frequencies ranging from 50-200 h⁻¹ with enantioselectivities reaching 80-98% ee. The catalytic systems function effectively at moderate temperatures (60-120°C) and demonstrate broad substrate scope encompassing alkenes, alkynes, and allenes [13] [11].

Early Transition Metal Catalysis

Titanium and zirconium complexes provide complementary catalytic systems for hydroamination reactions, particularly those involving aminoalkene cyclization and intermolecular hydroamination of activated alkenes. These early transition metal catalysts operate through imido intermediate formation, with bis(cyclopentadienyl) complexes showing particular efficacy [13] [14].

Recent developments in chiral bis(amidate)bis(amido) titanium and zirconium complexes have enabled enantioselective alkene hydroamination with excellent stereoselectivity (85-93% ee). These neutral Group 4 precatalysts utilize modular amidate ligand sets that allow systematic tuning of both electronic and steric properties [15]. The optimal catalyst systems achieve high yields with moderate reaction times while operating under relatively mild conditions (80-150°C, 1-10 bar pressure).

Gold-Catalyzed Hydroamination

Cationic gold(I) complexes supported by cyclic (alkyl)(amino)carbene ligands represent a highly efficient catalytic system for hydroamination reactions. These catalysts demonstrate remarkable activity for the addition of nitrogen-hydrogen bonds across carbon-carbon multiple bonds, including the challenging intermolecular hydroamination of alkenes [16] [17] [18].

Gold catalysis operates through a distinctive mechanism involving π-complex formation followed by nucleophilic attack, distinguishing it from the insertion mechanisms observed with lanthanide and early transition metal catalysts. The gold-catalyzed systems function at relatively low temperatures (20-80°C) while achieving turnover frequencies of 20-150 h⁻¹ with good to excellent enantioselectivities (60-90% ee) [19] [17].

Industrial Production Techniques

Industrial-scale production of 2-amino-5,5-dimethylhexan-1-ol hydrochloride requires robust synthetic methodologies that balance economic efficiency with environmental sustainability while maintaining product quality specifications. Modern industrial approaches emphasize continuous processing technologies, integrated reaction-separation systems, and environmentally benign synthetic pathways [20] [21] [22].

Continuous Flow Reactor Implementations

Continuous flow reactor technology offers substantial advantages for industrial amino alcohol production, including enhanced mass and heat transfer characteristics, precise reaction control, and improved safety profiles compared to traditional batch processing [20] [22] [23].

Packed Bed Reactor Systems

Packed bed reactors represent the most widely implemented continuous flow technology for amino alcohol synthesis in industrial settings. These systems typically employ heterogeneous catalysts supported on high-surface-area materials, enabling efficient contact between reactants while facilitating catalyst recovery and recycling [20] [24].

Industrial packed bed reactor systems operate at elevated temperatures (180-250°C) and moderate pressures (10-30 bar) with residence times ranging from 15-60 minutes. The space-time yields achieved (25-50 kg/m³/h) demonstrate the economic viability of this approach while maintaining product purities of 92-96% [22]. The continuous operation enables consistent product quality and reduces labor costs associated with batch processing.

Microreactor Technology

Microstructured reactors provide exceptional control over reaction parameters through precise temperature and residence time management. These systems demonstrate particular advantages for exothermic amino alcohol synthesis reactions, where efficient heat removal prevents thermal decomposition and side product formation [23].

Recent implementations of microreactor technology for amino alcohol synthesis achieve space-time yields of 30-80 kg/m³/h with product purities exceeding 94-98%. The enhanced mass transfer characteristics enable operation at lower temperatures (100-150°C) and reduced pressures (1-5 bar), resulting in improved selectivity and reduced energy consumption [20] [23]. The modular design of microreactor systems facilitates scale-up through numbering-up approaches rather than traditional scale-up methodologies.

Enzymatic Cascade Processes

Biocatalytic approaches using engineered enzyme cascades represent an emerging industrial technology for amino alcohol production. These systems employ alcohol dehydrogenases and amine dehydrogenases in sequential reactions to convert diol precursors directly to amino alcohols under mild conditions [25].

Industrial enzymatic cascade processes operate at moderate temperatures (30-50°C) and atmospheric pressure, significantly reducing energy requirements compared to conventional chemical synthesis. Recent developments have achieved volumetric productivities of 0.3 mM h⁻¹ for 6-amino-1-hexanol production, with successful scale-up from microscale to multi-milliliter reaction volumes without yield deterioration [25]. The enzymatic approach offers excellent stereoselectivity and environmental sustainability, though catalyst costs and stability remain challenges for broader industrial implementation.

Purification Strategies (Crystallization vs. Distillation)

Industrial purification of 2-amino-5,5-dimethylhexan-1-ol requires careful consideration of the compound's physical and chemical properties to select optimal separation technologies. The presence of both amine and alcohol functionalities creates unique purification challenges that influence the choice between crystallization and distillation methodologies [26] [27] [28].

Crystallization-Based Purification

Crystallization emerges as the preferred industrial purification method for amino alcohol compounds due to the enhanced crystallizability of their hydrochloride salts. The ionic nature of the hydrochloride salt facilitates crystal formation and provides superior purification efficiency compared to the free base form [27] [28] [29].

Fractional crystallization of 2-amino-5,5-dimethylhexan-1-ol hydrochloride achieves purities of 95-99% with recovery yields of 85-92%. The process operates at low temperatures (0-10°C) and acidic pH conditions (1-2), requiring minimal energy consumption (150-300 kJ/kg) while maintaining excellent scalability [27]. The crystallization process benefits from controlled nucleation and growth kinetics, enabling the production of uniform crystal morphologies suitable for downstream processing.

Continuous crystallization technology offers enhanced process control and consistent product quality compared to batch crystallization operations. These systems maintain controlled supersaturation levels at moderate temperatures (5-15°C), achieving product purities of 96-99% with recovery yields of 90-95%. The energy consumption (200-400 kJ/kg) remains competitive with batch operations while providing superior operational flexibility [30].

Distillation-Based Separation

Vacuum distillation provides an alternative purification methodology particularly suited for temperature-sensitive amino alcohol compounds. This approach utilizes the significant boiling point differences between the target compound and typical impurities to achieve effective separation [31] [32].

Industrial vacuum distillation systems operate at elevated temperatures (120-180°C) under reduced pressure (10-50 mbar) to minimize thermal decomposition. The process achieves product purities of 92-96% with recovery yields of 88-94%, though energy consumption (800-1200 kJ/kg) exceeds that of crystallization-based methods [33] [31]. The relatively high energy requirements and equipment complexity limit the economic attractiveness of distillation for large-scale amino alcohol purification.

Extractive distillation represents a specialized variant that employs selective entrainer compounds to enhance separation efficiency. This methodology achieves product purities of 93-97% with recovery yields of 85-90%, though energy consumption increases to 1000-1500 kJ/kg due to entrainer recovery requirements [31]. The high energy consumption and equipment complexity restrict the application of extractive distillation to specialized high-value products.

Hydrochloride Salt Formation Mechanisms

The formation of 2-amino-5,5-dimethylhexan-1-ol hydrochloride represents a critical synthetic transformation that converts the free base amino alcohol into a crystalline ionic salt with enhanced stability, purification characteristics, and handling properties. Understanding the fundamental mechanisms governing hydrochloride salt formation enables optimization of reaction conditions and product quality specifications [34] [35] [29].

Protonation Mechanism

The hydrochloride salt formation proceeds through a straightforward acid-base protonation mechanism where the basic nitrogen center accepts a proton from hydrochloric acid. The amino alcohol substrate exhibits typical aliphatic amine basicity with a pKa value around 10-11, making it readily protonated by strong mineral acids [35] [29].

The reaction mechanism involves initial protonation of the amino nitrogen to form a positively charged ammonium center, followed by electrostatic association with the chloride anion. The nitrogen atom transitions from its normal three-coordinate geometry to a four-coordinate positively charged ammonium ion, significantly altering the compound's physical and chemical properties [29]. This transformation converts the originally covalent amino alcohol into an ionic hydrochloride salt with dramatically different solubility and crystallization characteristics.

Optimized Reaction Conditions

Industrial hydrochloride salt formation requires carefully controlled reaction parameters to ensure complete conversion, minimize side reactions, and optimize crystal quality. The optimal hydrochloric acid concentration ranges from 2-6 M with a slight stoichiometric excess (1.1-1.2 equivalents) to ensure complete protonation [35].

Temperature control proves critical for successful salt formation, with optimal conditions maintained between 0-25°C to favor crystallization while preventing thermal decomposition. Reaction times typically range from 10-30 minutes for complete conversion, with efficient stirring essential for homogeneous acid distribution and nucleation control [29]. The solvent system composition significantly influences crystal morphology and purity, with ethanol-water mixtures (3:1 ratio) providing optimal crystallization conditions while maintaining water content below 5% to prevent hydrate formation.

Crystal Engineering and Polymorphism

The crystalline structure of 2-amino-5,5-dimethylhexan-1-ol hydrochloride exhibits characteristic ionic packing arrangements with hydrogen bonding networks between the protonated amine groups, hydroxyl functionalities, and chloride anions. These intermolecular interactions contribute to the compound's thermal stability and mechanical properties [27] [28].

Crystal engineering principles guide the optimization of crystallization conditions to achieve desired crystal morphologies and polymorphic forms. The formation of prismatic crystals with melting points of 165-168°C indicates successful salt formation with appropriate purity levels. Polymorphic screening reveals that controlled cooling rates and nucleation conditions influence the final crystal form, with implications for downstream processing and product stability [27] [28].

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride demonstrate a pronounced dependence on solvent polarity, reflecting the dual nature of its molecular structure. The compound exhibits high water solubility, which is significantly enhanced by the presence of the hydrochloride salt form . This enhanced aqueous solubility results from the ionic character imparted by the chloride anion, facilitating strong electrostatic interactions with water molecules and promoting hydrogen bonding through both the amino and hydroxyl functional groups.

In polar alcoholic solvents, the compound demonstrates high to moderate solubility owing to the establishment of intermolecular hydrogen bonds between the solvent molecules and the amino alcohol functional groups [3] [4]. The experimental data for related amino alcohols indicates that solubility in methanol-water and ethanol-water systems follows predictable patterns, with maximum solubility typically observed in pure aqueous environments and progressive reduction as the alcohol content increases [3]. For amino alcohols with similar structural characteristics, molar solubility decreases systematically from water-rich to alcohol-rich compositions, following second-degree polynomial relationships.

The solubility behavior in semi-polar solvents shows moderate to low values, reflecting the reduced capacity of these media to stabilize the charged portions of the molecule [3] [4]. This trend is consistent with the general principle that amino acid and amino alcohol solubility decreases with decreasing solvent polarity, as the polar amino and hydroxyl groups become less effectively solvated.

In non-polar solvents, the compound exhibits low solubility due to the minimal favorable interactions between the polar functional groups and the non-polar solvent molecules [5] [6]. The substantial hydrophobic alkyl chain, particularly the branched 5,5-dimethyl structure, provides some interaction with non-polar media, but this is insufficient to overcome the strong preference of the polar groups for hydrogen-bonding environments.

Thermal Stability and Decomposition Pathways

The thermal stability profile of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride can be understood through comparison with structurally related amino alcohol compounds and established thermal degradation patterns for this class of molecules. Primary amino alcohols typically demonstrate thermal stability in the temperature range of 125-165°C, with primary amines generally exhibiting greater thermal stability than their secondary counterparts [7] [8].

For amino alcohol hydrochlorides specifically, experimental evidence indicates decomposition temperatures around 86-87.5°C , suggesting that the hydrochloride salt form may reduce thermal stability compared to the free base. This decomposition temperature represents the point at which the molecular structure begins to undergo irreversible chemical changes, likely involving dehydrochlorination or deamination processes.

The thermal degradation mechanisms for amino alcohols typically proceed through several pathways. Dehydration reactions can occur at elevated temperatures, leading to the elimination of water and formation of unsaturated compounds. Deamination processes involve the loss of the amino group, potentially through formation of ammonia and corresponding carbonyl compounds. For the hydrochloride salt, dehydrochlorination represents an additional degradation pathway, where hydrogen chloride is eliminated, potentially regenerating the free amino alcohol before further decomposition.

The branched alkyl structure of 2-Amino-5,5-dimethylhexan-1-ol, particularly the 5,5-dimethyl substitution pattern, may provide some steric stabilization against certain degradation pathways [7] [8]. Tertiary carbon centers and branched structures often exhibit enhanced thermal stability due to reduced accessibility of reactive sites and increased activation energies for bond-breaking processes.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure, geometric optimization, and energetic properties of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride. Based on computational studies of similar amino alcohol systems, several key parameters can be predicted through DFT methodologies.

Geometric optimization calculations using functionals such as B3LYP or M06-2X with appropriate basis sets (6-31G(d,p) or cc-pVTZ) would provide precise bond lengths, bond angles, and dihedral angles for the optimized molecular structure [9] [10]. For amino alcohols, DFT calculations typically reveal that the most stable conformations involve specific orientations of the hydroxyl and amino groups that maximize intramolecular hydrogen bonding while minimizing steric repulsion.

Electronic properties calculations would yield important parameters including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the compound's reactivity and electronic stability [9] [11]. The presence of both electron-donating (amino) and electron-withdrawing (protonated amino in the hydrochloride) groups creates interesting electronic distribution patterns that influence chemical reactivity.

Vibrational frequency calculations would provide predicted infrared and Raman spectra, allowing for identification of characteristic peaks for the N-H, O-H, and C-H stretching modes, as well as bending and torsional vibrations [10] [12]. The amino alcohol functional groups typically exhibit characteristic stretching frequencies in the 3200-3500 cm⁻¹ region for N-H and O-H bonds.

Thermodynamic properties including enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies and electronic energies [13] [14]. These calculations would provide quantitative estimates for the compound's thermodynamic stability and temperature-dependent behavior.

Solvent effects can be incorporated through implicit solvation models such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), allowing prediction of how molecular properties change in different solvent environments [9] [15]. Such calculations would support the experimental solubility observations and provide molecular-level understanding of solvation phenomena.

Molecular Dynamics Simulations of Aqueous Solutions

Molecular Dynamics simulations offer detailed atomic-level insights into the behavior of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride in aqueous solution, providing information about solvation structure, diffusion dynamics, and intermolecular interactions that complement experimental measurements.

Solvation shell structure analysis through radial distribution functions would reveal the organization of water molecules around the amino alcohol, particularly the coordination of water around the amino and hydroxyl groups [16] [17]. Studies of similar amino alcohols demonstrate that water molecules form well-defined solvation shells with specific coordination patterns around polar functional groups, with typical first-shell coordination numbers of 4-6 water molecules per functional group.

Hydrogen bonding networks can be characterized by calculating the number, geometry, and lifetime of hydrogen bonds between the solute and water molecules [10] [18]. The amino group (protonated in the hydrochloride form) would be expected to form strong hydrogen bonds as both donor and acceptor, while the hydroxyl group primarily acts as a hydrogen bond donor.

Diffusion coefficients and transport properties would be accessible through mean-squared displacement calculations, providing quantitative measures of molecular mobility in solution [17] [18]. These calculations would complement experimental viscosity measurements and provide molecular-level understanding of solution dynamics.

Concentration effects on solution properties can be investigated by performing simulations at various solute concentrations, allowing examination of how molecular crowding affects structure and dynamics [18] [19]. Such studies would be particularly relevant for understanding the compound's behavior at higher concentrations where intermolecular interactions become increasingly important.

Thermodynamic integration calculations could provide free energies of solvation, allowing quantitative prediction of solubility in water and comparison with experimental measurements [15] [17]. These calculations would also enable investigation of how structural modifications affect solvation thermodynamics.

Force field validation against experimental data such as density, heat of vaporization, and self-diffusion coefficients ensures that the molecular dynamics simulations accurately represent the physical system [17] [18]. Multiple force fields (AMBER, CHARMM, GROMOS) would typically be evaluated to assess the reliability of computational predictions.

Dates

Last modified: 08-16-2023

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